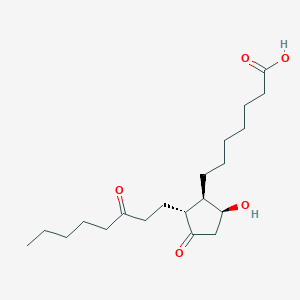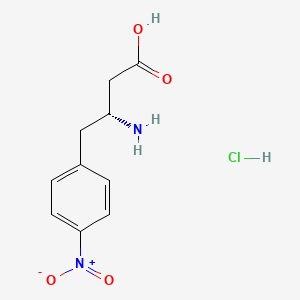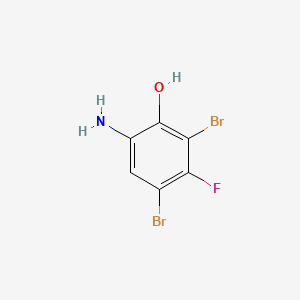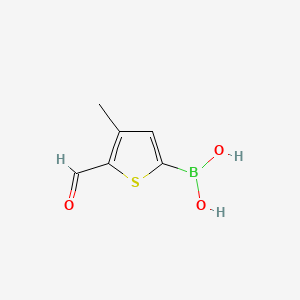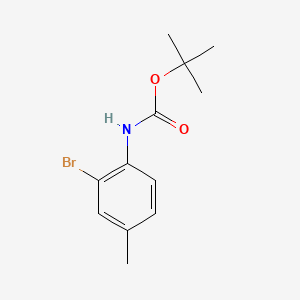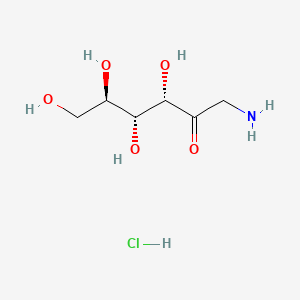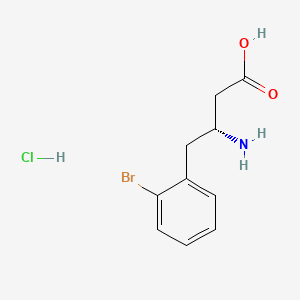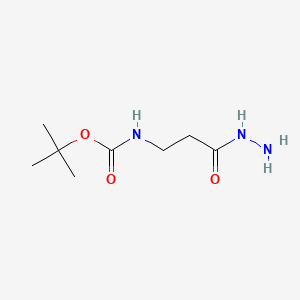
5-(2,3-Difluorophenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,3-Difluorophenyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 . This compound is used in the field of chemistry as a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring with two fluorine atoms .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 206.19 and a density of 1.299g/cm3 . Its boiling point is 318.1ºC at 760 mmHg .
Scientific Research Applications
Synthesis and Chemical Properties
5-(2,3-Difluorophenyl)pyridin-2-amine serves as a precursor in the synthesis of various fluorinated heterocyclic compounds, which are of interest due to their potential applications in pharmaceuticals and material science. A notable example includes the synthesis of N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides through a process involving Michael addition and Mannich reaction, showcasing the compound's utility in creating novel functionalized molecules (Revanna et al., 2013).
Biocatalytic Transformations
Research has also explored the use of biocatalysts for the oxyfunctionalization of pyridine derivatives, including this compound. The application of whole cells for the regioselective oxyfunctionalization to produce hydroxylated pyridines demonstrates an eco-friendly and efficient method for modifying such compounds, potentially opening new pathways for their application in drug development and chemical synthesis (Stankevičiūtė et al., 2016).
Catalysis and Reaction Development
In the realm of catalysis, this compound has been implicated in studies focusing on the development of new catalytic reactions. For instance, research on palladium-catalyzed amination of polyhalopyridines has shown high chemoselectivity and yield, indicating the utility of such compounds in synthesizing complex molecules with potential applications in medicinal chemistry and material sciences (Ji, Li, & Bunnelle, 2003).
Anticancer and Antimicrobial Activities
Compounds synthesized from this compound have been evaluated for their biological activities, including anticancer and antimicrobial effects. For example, a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives exhibited promising bioactivity against various cancer cell lines, highlighting the compound's role in the development of new therapeutic agents (Chavva et al., 2013).
Environmental and Green Chemistry
The compound has also found applications in green chemistry, where it's involved in the synthesis of environmentally friendly chemicals. Studies on the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions emphasize the compound's role in facilitating reactions that are both efficient and have a reduced environmental impact (Ahmad et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-2-8(11(9)13)7-4-5-10(14)15-6-7/h1-6H,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRDJPBLRYOQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652000 |
Source


|
| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875166-91-9 |
Source


|
| Record name | 5-(2,3-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




